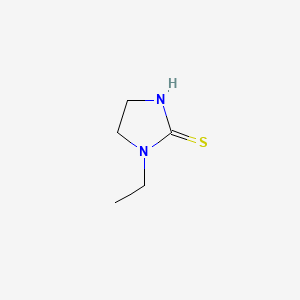

1-ethylimidazolidine-2-thione

Description

Properties

IUPAC Name |

1-ethylimidazolidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-2-7-4-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMURSYOQVEKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183852 | |

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29704-02-7 | |

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029704027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylimidazolidin-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, N1-ethylbenzene-1,2-diamine (1.00 mmol) reacts with CS₂ (3.00 mmol) in pyridine under reflux for 8 hours. After evaporation, the residue is crystallized from ethanol to yield orange crystals (82% yield). Adapting this for 1-ethylimidazolidine-2-thione:

-

Solvent : Pyridine or ethanol. Pyridine acts as both solvent and base, facilitating deprotonation and cyclization.

-

Temperature : Reflux conditions (≈100–120°C for ethanol; higher for pyridine).

-

Molar Ratio : A 3:1 excess of CS₂ ensures complete conversion of the diamine.

Key variables affecting yield include:

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the primary amine on CS₂, forming a dithiocarbamate intermediate. Intramolecular cyclization eliminates H₂S, yielding the thione. The mechanism is analogous to the synthesis of 1,3-dimethylimidazolidine-2-thione, where CS₂ reacts with N,N’-dimethylethylenediamine in ethanol/KOH.

Alkylation of Imidazolidine-2-Thione

An alternative route involves alkylating imidazolidine-2-thione with ethylating agents like bromoethane or ethyl iodide. This method is effective for introducing substituents on the nitrogen atom.

Procedure and Optimization

In a thiazolidine-2-thione alkylation study, thiazolidine-2-thione (10.0 mmol) reacts with bromoethane (15.0 mmol) in ethanol using NaOH (1.1 equiv) and CuI (0.05 equiv) at 80°C for 16 hours. The product is purified via column chromatography (petroleum ether/ethyl acetate). Adapting this for imidazolidine-2-thione:

Challenges and Solutions

-

Over-Alkylation : Using a slight excess of alkylating agent (1.5 equiv) minimizes diethyl byproducts.

-

Purification : Column chromatography with gradient elution (petroleum ether:ethyl acetate 10:1 to 1:1) effectively separates monoalkylated products.

Alternative Synthetic Routes

Solvent-Free Conditions

Emerging trends in green chemistry advocate for solvent-free reactions. For example, microwave-assisted synthesis of thiones reduces reaction times from hours to minutes. Though unreported for this compound, adapting such methods could improve sustainability.

Analytical Characterization

Successful synthesis is confirmed through:

-

Melting Point : 120–122°C (similar to benzimidazole analogs).

-

NMR Spectroscopy :

-

X-ray Crystallography : Orthorhombic crystal system (P2₁2₁2₁), with bond lengths confirming C=S (1.68 Å) and N–C (1.46 Å) groups.

Comparative Evaluation of Methods

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Cyclocondensation | 68–82% | 8–16 hours | Moderate |

| Alkylation | 60–75% | 12–24 hours | High |

| Metal-Mediated | N/A | Variable | Specialized |

Cyclocondensation offers higher yields and simpler workflows, while alkylation allows precise N-substitution at the cost of longer purification.

Chemical Reactions Analysis

1-ethylimidazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield imidazolidine derivatives. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

- Oxidation products: Sulfoxides and sulfones.

- Reduction products: Imidazolidine derivatives.

- Substitution products: Various substituted imidazolidine-2-thione derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Adrenergic Activity

1-Ethylimidazolidine-2-thione has been noted for its potential pharmaceutical activity, particularly in relation to adrenergic compounds. These compounds can interact with adrenergic receptors, which are crucial in treating conditions such as glaucoma, chronic pain, nasal congestion, high blood pressure, and congestive heart failure. The synthesis of these compounds often involves the reaction of vicinal diamines with thiocarbonyl moieties, yielding high yields of imidazolidine derivatives .

2. Anticancer and Antimicrobial Properties

Research indicates that derivatives of this compound exhibit anticancer and antimicrobial activities. In a study involving organotin dithiocarbamate compounds, it was isolated as a side product and demonstrated potential bioactivity against various cancer cell lines. The structural properties of these thiones contribute to their biological efficacy, making them candidates for further investigation in cancer therapeutics .

3. Chiral Auxiliary in Asymmetric Synthesis

this compound is utilized as a chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in synthetic pathways enhances the production of enantiomerically pure compounds, which are essential in pharmaceuticals where stereochemistry plays a critical role in drug efficacy and safety .

Electrochemical Applications

1. Corrosion Inhibition

The compound has been explored for its utility as a corrosion inhibitor in electroplating processes. Its ability to form stable complexes with metal ions helps protect surfaces from corrosion, making it valuable in industrial applications .

2. Electroplating of Metals

In electrochemical applications, this compound serves as an additive that enhances the quality of metal coatings during the electroplating process. The compound's unique properties allow for improved adhesion and corrosion resistance of plated metals .

Material Science Applications

1. Supramolecular Chemistry

The compound's structural characteristics facilitate its use in supramolecular chemistry, where it can participate in hydrogen bonding interactions that lead to the formation of complex structures. This property is significant for developing new materials with tailored functionalities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-ethylimidazolidine-2-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. The compound can also inhibit certain enzymes, leading to the disruption of metabolic pathways in pathogens. In medicinal applications, its antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Alkyl groups (e.g., ethyl, methyl) enhance lipophilicity, while polar groups (e.g., hydroxyethyl, sulfamoyl) improve aqueous solubility .

- Synthetic Flexibility : The imidazolidine-2-thione scaffold allows modular functionalization via alkylation, acylation, or coupling reactions .

Key Observations :

- Cytotoxicity: Mono-acylated derivatives exhibit low cytotoxicity, making them promising scaffolds for drug development .

- Anti-inflammatory Activity : Substitution with aromatic groups (e.g., trifluoromethylphenyl) enhances binding to inflammatory targets .

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-Ethylimidazolidine-2-thione is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing nitrogen and sulfur atoms. Its molecular formula is CHNS, which contributes to its reactivity and interaction with biological systems. The presence of the thione functional group (–C=S) is significant in determining its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been suggested that compounds with similar structures may act as cholinesterase inhibitors, which are crucial for modulating neurotransmitter levels in the nervous system. This inhibition can have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease, where enhancing cholinergic neurotransmission is beneficial.

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit butyrylcholinesterase, suggesting that this compound may also possess this activity, thereby enhancing cholinergic signaling.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity : Compounds related to imidazolidine derivatives have been evaluated for their potential as DNA intercalators and topoisomerase inhibitors. These activities are critical in cancer therapy as they can disrupt DNA replication in cancer cells .

Table 1: Summary of Biological Activities

Case Studies

A recent study explored the synthesis of new imidazole-2-thiones linked to acenaphthylenone, revealing their capacity to induce DNA damage through direct intercalation and inhibition of topoisomerase II. The most potent compounds demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications in the imidazole structure can enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethylimidazolidine-2-thione, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis often involves cyclization of thiourea derivatives or reactions with α-aminoketones and isothiocyanates. For example, harsh conditions (e.g., high temperature, strong bases) are typically required, but these may lead to by-products like benzaldehyde or decomposed intermediates . Optimization includes solvent selection (methanol or pyridine) and base choice (K₂CO₃ vs. Et₃N), where pyridine minimizes side reactions compared to methanol/K₂CO₃ systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and 2D techniques like COSY, NOESY, HSQC) is critical for structural elucidation, particularly to confirm thione tautomerism and substituent orientation. IR spectroscopy identifies the C=S stretch (~1200–1250 cm⁻¹), while UV-Vis can track electronic transitions in functionalized derivatives . Single-crystal X-ray diffraction provides definitive proof of stereochemistry, as seen in trans-4,5-dihydroxy derivatives .

Q. How can researchers evaluate the biological activity of this compound analogs?

- Methodological Answer : Standard assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., SKOV-3, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Dopamine inhibition via competitive binding assays using radiolabeled ligands .

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity and pharmacokinetics of acylated imidazolidine-2-thiones?

- Methodological Answer : Semi-empirical methods (e.g., PM6) model reaction pathways to rationalize mono- vs. di-acylation outcomes based on acyl chloride steric/electronic profiles . ADMET prediction tools (e.g., SwissADME) assess drug-likeness, focusing on logP, bioavailability, and CYP450 interactions. For example, benzoyl derivatives show favorable permeability but require optimization to reduce hepatic metabolism .

Q. How can conflicting data on reaction yields for imidazolidine-2-thione synthesis be resolved?

- Methodological Answer : Contradictions often arise from solvent/base incompatibility or thermal instability. Systematic analysis includes:

- By-product tracking : TLC/MS to identify intermediates (e.g., N-alkyl/S-alkyl rearrangements) .

- Condition screening : Compare yields in polar aprotic (pyridine) vs. protic (methanol) solvents under inert atmospheres .

- Kinetic studies : Monitor reaction progress via in-situ IR to detect premature decomposition .

Q. What novel catalytic approaches improve atom economy in imidazolidine-2-thione synthesis?

- Methodological Answer : N-Heterocyclic carbene (NHC)-catalyzed domino reactions enable one-pot aza-benzoin/aza-acetalization sequences. For example, aldehydes and benzylidenethioureas react under NHC catalysis to form imidazolidine-2-thiones with 100% atom economy, avoiding stoichiometric reagents .

Q. How do structural modifications (e.g., acylation, hydroxylation) impact the biological activity of imidazolidine-2-thiones?

- Methodological Answer :

- Acylation : Mono-acylation enhances solubility but may reduce cytotoxicity (e.g., benzoyl derivatives are non-cytotoxic up to 100 μM) .

- Hydroxylation : trans-4,5-Dihydroxy derivatives exhibit improved hydrogen bonding, enhancing herbicidal activity but reducing metabolic stability .

- Substituent positioning : Para-methoxy groups on aryl rings increase antimicrobial potency due to electron-donating effects .

Key Research Gaps

- Mechanistic clarity : Role of carbene intermediates in degradation pathways .

- In vivo validation : Pharmacokinetic studies of non-cytotoxic derivatives for repurposing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.